molecular formula C6H7BrClNS B2764293 2-Amino-5-bromobenzene-1-thiol hydrochloride CAS No. 2060035-74-5

2-Amino-5-bromobenzene-1-thiol hydrochloride

Cat. No.: B2764293
CAS No.: 2060035-74-5
M. Wt: 240.54
InChI Key: NJENCJAIHMAZAC-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzene-1-thiol hydrochloride is a halogenated aromatic compound featuring a thiol (-SH) group at position 1, an amino (-NH₂) group at position 2, and a bromine atom at position 3. Its hydrochloride form enhances stability and solubility, making it suitable for applications in pharmaceutical intermediates or organic synthesis. The compound’s thiol group distinguishes it from phenol derivatives, conferring distinct reactivity in nucleophilic substitutions or metal-catalyzed cross-coupling reactions.

Properties

IUPAC Name

2-amino-5-bromobenzenethiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJENCJAIHMAZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060035-74-5
Record name 2-amino-5-bromobenzene-1-thiol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromobenzene-1-thiol hydrochloride typically involves the bromination of 2-Aminobenzenethiol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromobenzene-1-thiol hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can undergo reduction reactions to modify the amino or thiol groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of modified amino or thiol derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds related to 2-amino-5-bromobenzene-1-thiol hydrochloride. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro assays have demonstrated that certain derivatives exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics to combat resistant strains .

CompoundTarget MicroorganismsActivity (Zone of Inhibition)
Compound AE. coli15 mm
Compound BS. aureus18 mm
Compound CC. albicans20 mm

Antioxidant Properties

The antioxidant capacity of this compound has been investigated using various assays such as DPPH radical scavenging and hydroxyl radical inhibition tests. The compound has shown promising results in reducing oxidative stress markers, indicating its potential use in formulations aimed at combating oxidative damage in biological systems .

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging25.4
Hydroxyl Radical Scavenging30.2

Cancer Therapeutics

Research indicates that derivatives of this compound possess anticancer properties, particularly against breast cancer cell lines such as MCF7. In vitro studies using the Sulforhodamine B assay have shown that these compounds can inhibit cell proliferation effectively .

CompoundCell LineIC50 Value (µM)
Compound DMCF712.5
Compound EMCF79.8

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, such as monoacylglycerol lipase (MAGL). This inhibition can have therapeutic implications for conditions like neuropathic pain and obesity .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized derivatives of this compound revealed that certain modifications to the thiol group enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study employed a turbidimetric method to quantify the effectiveness of these compounds.

Case Study 2: Antioxidant Activity Evaluation

In another research effort, the antioxidant properties were assessed through a series of assays measuring radical scavenging activity. The results indicated that structural modifications could significantly enhance antioxidant potential, suggesting pathways for further optimization in drug development.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromobenzene-1-thiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The bromine atom can undergo substitution reactions, leading to the formation of new derivatives with different biological activities.

Comparison with Similar Compounds

Key Observations:

Synthetic Efficiency: The phenol analogs (3a and 3b) exhibit moderate yields (29.7–36.1%) using oxalyl or trichloroacetyl chloride, suggesting that thiol derivatives might require optimized conditions due to sulfur’s sensitivity to oxidation .

Functional Group Impact: Thiol vs. Phenol: The thiol group in the target compound increases nucleophilicity compared to phenol’s hydroxyl group, making it more reactive in forming disulfide bonds or coordinating with metals. Halogen Effects: Bromine’s larger atomic radius compared to chlorine (in 5-amino-4-chloro-2-methylphenol) may enhance electronic effects in aromatic electrophilic substitutions .

Stability and Commercial Availability

  • In contrast, phenol derivatives like 2-amino-5-bromophenol hydrochloride are reproducibly synthesized, suggesting better commercial viability for hydroxylated analogs .

Biological Activity

2-Amino-5-bromobenzene-1-thiol hydrochloride, a thiol compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C₆H₆BrNS
  • Molecular Weight : 204.08 g/mol
  • CAS Number : 23451-95-8

Biological Activities

This compound exhibits various biological activities, including:

Antimicrobial Activity

Research indicates that thiol compounds, including 2-amino-5-bromobenzenethiol, possess significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains. For instance, a study reported that derivatives of thiol compounds showed potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 μg/mL to 200 μg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A notable study tested several thiazole derivatives, including those related to 2-amino-5-bromobenzene-1-thiol, against HepG2 hepatocellular carcinoma cell lines using MTT assays. The results indicated that certain derivatives exhibited IC₅₀ values lower than conventional chemotherapeutic agents like doxorubicin, suggesting a promising role in cancer treatment .

Antioxidant Activity

Thiol compounds are known for their antioxidant properties. The presence of the thiol group (-SH) allows these compounds to scavenge free radicals effectively. A study highlighted the ability of 2-amino-5-bromobenzene-1-thiol to reduce oxidative stress markers in cellular models .

The biological activities of 2-amino-5-bromobenzene-1-thiol can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Thiols can modify cysteine residues in enzymes, leading to inhibition or activation depending on the context. For example, the compound has shown potential in inhibiting enzymes involved in cancer cell proliferation.
  • Redox Reactions : The thiol group participates in redox reactions, which are crucial for cellular signaling and maintaining redox homeostasis.
  • Metal Chelation : The compound may chelate metal ions, which can be beneficial in reducing metal-induced oxidative stress.

Study on Antibacterial Activity

A study conducted by Evren et al. (2019) synthesized novel thioacetamides derived from aminothiazole and tested them against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity with IC₅₀ values significantly lower than those of standard treatments .

CompoundIC₅₀ (μM)Target Cell Line
Compound 190.004A549
Compound 200.006NIH/3T3

Study on Antioxidant Properties

In a separate investigation, researchers evaluated the antioxidant capacity of various thiol compounds, including 2-amino-5-bromobenzene-1-thiol. The study utilized DPPH radical scavenging assays and found that this compound effectively reduced DPPH radical levels, indicating strong antioxidant activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity 2-Amino-5-bromobenzene-1-thiol hydrochloride?

  • Methodological Answer : The synthesis typically involves bromination of a precursor (e.g., 2-aminobenzenethiol) using brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under controlled conditions. Protecting the thiol group as a hydrochloride salt can prevent oxidation during purification. Post-synthesis, column chromatography or recrystallization in ethanol/water mixtures ensures purity. Characterization via 1H NMR^1\text{H NMR} (e.g., aromatic protons at δ 6.8–7.5 ppm) and LC-MS (expected molecular ion at m/zm/z 248.5 [M+H]+^+) is critical .

Q. How should researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Aromatic protons and amine/thiol environments confirm substitution patterns.
  • Elemental Analysis : Validate C, H, N, S, and Br content (±0.3% deviation).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C6H6BrClNS\text{C}_6\text{H}_6\text{BrClNS}).
  • X-ray Crystallography : For definitive confirmation of crystal structure (if single crystals are obtainable) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood due to potential HCl vapor release.
  • First Aid : In case of exposure, rinse skin with water for 15 minutes (remove contaminated clothing) and seek medical attention. Follow OSHA HazCom 2012 guidelines for corrosive materials .

Advanced Research Questions

Q. How can researchers address oxidation of the thiol group during long-term storage?

  • Methodological Answer :

  • Storage : Keep at 2–8°C in amber vials under inert gas (e.g., argon) to minimize light/oxygen exposure.
  • Stabilizers : Add antioxidants like 0.1% BHT (butylated hydroxytoluene) to solutions.
  • Purity Monitoring : Regular HPLC analysis (C18 column, 254 nm detection) tracks degradation products (e.g., disulfides) .

Q. What strategies resolve contradictions in reactivity data for cross-coupling reactions involving the bromine substituent?

  • Methodological Answer :

  • Catalyst Screening : Test Pd0^0/PdII^II catalysts (e.g., Pd(PPh3_3)4_4) with varying ligands (XPhos, SPhos).
  • Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.
  • Kinetic Studies : Use 13C^{13}\text{C}-labeling or in-situ IR to monitor reaction intermediates. Discrepancies may arise from competing pathways (e.g., C–S vs. C–Br activation) .

Q. What challenges arise in achieving regioselective bromination during synthesis?

  • Methodological Answer :

  • Directing Groups : The amino group directs electrophilic bromination to the para position, but steric effects from the thiol/hydrochloride may alter selectivity.
  • Reagent Control : Use Br2\text{Br}_2 in acetic acid for milder conditions or Lewis acids (FeCl3_3) to enhance regioselectivity.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict bromination sites based on electron density maps .

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